N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide - 1192655-71-2

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

Catalog Number: EVT-3101101
CAS Number: 1192655-71-2
Molecular Formula: C18H15N3O
Molecular Weight: 289.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It achieves this by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [] Further structural optimizations of TAK-632 led to the development of even more potent and selective RIPK3 inhibitors, such as compound 42 (see below). []

Relevance: While structurally distinct from N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, TAK-632's inclusion in this list stems from the shared cyclopropanecarboxamide moiety. The presence of this group in both compounds suggests a potential role in interacting with specific biological targets. Furthermore, the paper discussing TAK-632 focuses heavily on structure-activity relationships, hinting at the importance of this moiety for its activity. []

Compound Description: This compound represents a structurally optimized analog of TAK-632, demonstrating greater than 60-fold selectivity for RIPK3 over RIPK1. [] It effectively blocks necrosome formation by specifically inhibiting RIPK3 phosphorylation in cells undergoing necroptosis. []

Relevance: Compound 42, while still possessing a distinct structure from N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, shares the cyclopropanecarboxamide group, highlighting the potential significance of this moiety in mediating biological activity, especially within the context of kinase inhibition as explored in the research paper. []

4-[3-(Substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for its in vitro anticancer activity against the human liver cancer cell line (HEPG2). Notably, several compounds within this series displayed higher potency than the reference drug doxorubicin. []

Relevance: This class of compounds shares the quinoxalin-2-yl moiety with N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide. The presence of this group in both cases suggests they might share similar binding affinities towards certain biological targets, particularly those involved in anticancer activity. []

Compound Description: TQ5 is a newly synthesized ruthenium complex investigated for its effect on human platelet activation. This compound exhibited potent antiplatelet activity, potentially by hindering ATP release and calcium mobilization, as well as by modulating specific signaling pathways. []

Relevance: Although structurally different from N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, TQ5 contains a quinazoline moiety, a bicyclic heterocycle closely related to the quinoxaline group present in the target compound. This structural similarity warrants their inclusion as related compounds, especially considering the focus on heterocyclic structures in medicinal chemistry. []

N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide (Compound 11)

Compound Description: This specific compound belongs to the broader class of 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives and exhibited significant anticancer activity against the HEPG2 cell line. []

Relevance: Similar to other compounds in this list, compound 11 shares the quinoxalin-2-yl group with N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide. This structural commonality reinforces the potential importance of this specific group in designing molecules with anticancer properties. []

N-[2-(methylamino)ethy]-5-isoquinoline-sulfonamide (H8)

Compound Description: H8 acts as a protein kinase G (PKG) inhibitor. In the study it was used in, H8 blocked the stimulatory effects of an adenosine receptor agonist on serotonin transporter activity. []

Relevance: Although not directly sharing a structural motif with N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, H8's inclusion stems from its activity as a kinase inhibitor. The target compound, through its potential structural similarity to other kinase inhibitors, could be investigated for similar biological activities. []

(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (Inhibitor 12b)

Compound Description: This compound is a benzothiazole inhibitor that targets the ITK kinase domain. []

Relevance: Inhibitor 12b shares the cyclopropanecarboxamide moiety with the target compound N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide. This structural similarity, particularly in the context of kinase inhibition, suggests potential overlap in their biological targets or mechanisms of action. []

(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (Inhibitor 12a)

Compound Description: Similar to 12b, inhibitor 12a is another benzothiazole derivative designed to inhibit the ITK kinase domain. []

Relevance: Just like compound 12b, the presence of the cyclopropanecarboxamide group in 12a connects it structurally to N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide, further emphasizing the potential relevance of this group in kinase-targeting molecules. []

Properties

CAS Number

1192655-71-2

Product Name

N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide

Molecular Formula

C18H15N3O

Molecular Weight

289.338

InChI

InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22)

InChI Key

GGSGXXLVTMCOAS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.